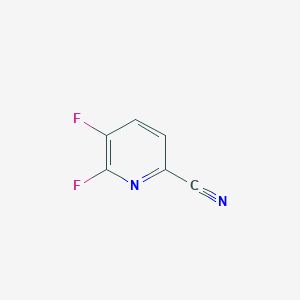
5,6-Difluoropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoropicolinonitrile is a fluorinated pyridine derivative with the molecular formula C6H2F2N2. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a nitrile group at the 2 position. It is a valuable building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropicolinonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitrile group. The reaction conditions often involve the use of strong bases and fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes halogen exchange reactions, followed by nitrile group introduction under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Difluoropicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
5,6-Difluoropicolinonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biochemistry: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including herbicides and pesticides
Mécanisme D'action
The mechanism of action of 5,6-Difluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
3,5-Difluoropyridine-2-carbonitrile: Similar in structure but with fluorine atoms at the 3 and 5 positions.
3,4,5,6-Tetrafluorophthalonitrile: Contains four fluorine atoms and two nitrile groups, used in different applications.
Uniqueness: 5,6-Difluoropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Propriétés
Formule moléculaire |
C6H2F2N2 |
|---|---|
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
5,6-difluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H |
Clé InChI |
BWFDOQPYUQZZDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)

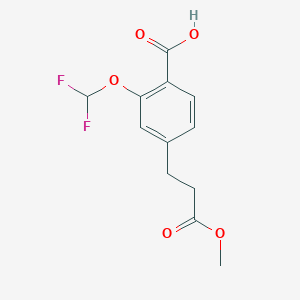
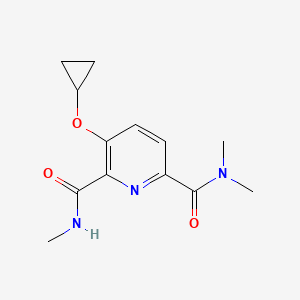
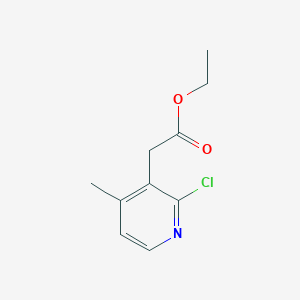
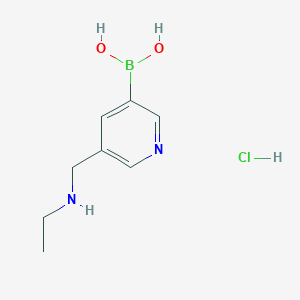
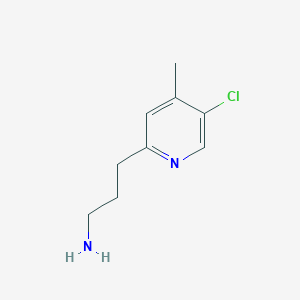
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
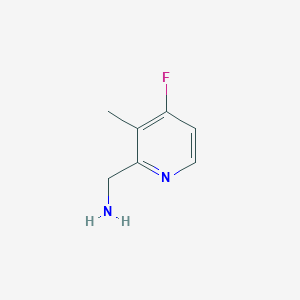
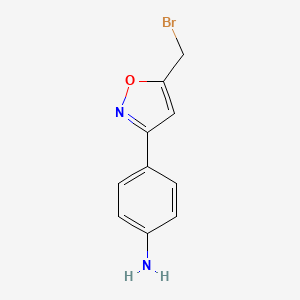
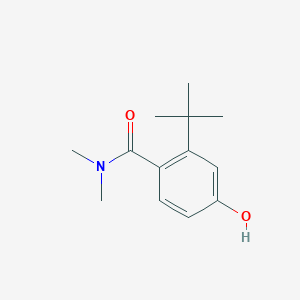
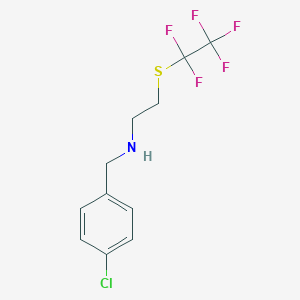
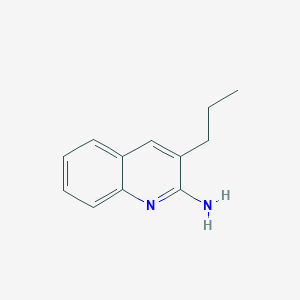
![[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B14852033.png)
